molecular formula C14H16ClNO2 B112383 (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride CAS No. 269398-90-5

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

Cat. No. B112383
M. Wt: 265.73 g/mol
InChI Key: BWSJJEOZKOCDCT-BTQNPOSSSA-N
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Description

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, more commonly known as R-AMBA-HCl, is a synthetic organic compound with a unique chemical structure. R-AMBA-HCl has been studied extensively for its potential applications in scientific research, and its biochemical and physiological effects.

Scientific Research Applications

Fluorescence Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid, related to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, has been utilized as a fluorescent derivatising reagent. It's coupled with amino groups of various amino acids to yield strongly fluorescent amino acid derivatives, beneficial in biological assays due to their high quantum yields and strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).

Crystal Engineering

The compound has been part of studies exploring gamma amino acids like Baclofen in crystal engineering. The interaction of Baclofen with various acids, including 1-hydroxy-2-naphthoic acid, has been analyzed to understand the conformation, protonation properties, and specific intermolecular interactions in the resulting crystal structures (Báthori & Kilinkissa, 2015).

Fluorescent d-Amino Acids Synthesis

Aromatic d-amino acids including (R)-2-amino-4-(4′-N, N-dimethylamino-1,8-naphthalimido)butanoic acid have been synthesized and their fluorescence properties studied. These amino acids, structurally similar to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, were prepared for incorporation into peptide sequences, highlighting their potential in bio-imaging studies (Maity et al., 2015).

Organosoluble Aromatic Polyamines

Research involving a naphthylamine-derived aromatic dicarboxylic acid relates to the synthesis of organosoluble aromatic poly(amine−1,3,4-oxadiazole)s. These compounds exhibit high glass-transition temperatures and are soluble in common organic solvents, making them potential materials for blue-light-emitting applications (Liou et al., 2006).

Enantioselective Fluorescence Sensing

Compounds related to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride have been used in enantioselective fluorescence sensing. For instance, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide has been synthesized and used for enantioselective sensing of chiral amino alcohols, showcasing the compound's potential in analytical chemistry (Liu et al., 2008).

properties

IUPAC Name

(3R)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSJJEOZKOCDCT-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647466
Record name (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

CAS RN

331847-02-0, 269398-90-5
Record name 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331847-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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